molecular formula C21H21FN4O B2582283 (4-((4-Fluoro-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1251599-11-7

(4-((4-Fluoro-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2582283
CAS RN: 1251599-11-7
M. Wt: 364.424
InChI Key: KKDIMWHDLKUAQM-UHFFFAOYSA-N
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Description

(4-((4-Fluoro-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21FN4O and its molecular weight is 364.424. The purity is usually 95%.
BenchChem offers high-quality (4-((4-Fluoro-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-Fluoro-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been explored in the context of synthesizing novel heterocyclic systems. For instance, a study by Deady and Devine (2006) demonstrated the creation of new heterocyclic structures through reactions involving similar compounds. This highlights the compound's utility in synthesizing diverse molecular structures with potential applications in various fields of chemistry and pharmacology (Deady & Devine, 2006).

Crystal Structure and Density Functional Theory (DFT) Analysis

A study by Huang et al. (2021) focused on the crystal structure and DFT study of related compounds. This research is significant in understanding the molecular and electronic structure of such compounds, which can be crucial for developing new materials or drugs (Huang et al., 2021).

Antibacterial Properties

Research by Egawa et al. (1984) investigated compounds with structural similarities for their antibacterial activity. Such studies are vital for discovering new antibacterial agents, which are increasingly important due to the rise in antibiotic-resistant bacteria (Egawa et al., 1984).

Pharmacokinetic Optimization

The work by Burton et al. (2012) involved developing formulations to enhance the bioavailability of similar compounds. This research is crucial in pharmaceutical sciences, particularly for drugs with poor water solubility, to ensure effective delivery and therapeutic action (Burton et al., 2012).

DNA Interaction and Drug Candidacy

Kurt et al. (2020) explored the DNA binding properties of related compounds, offering insights into potential applications in drug development, particularly in targeting specific genetic pathways (Kurt et al., 2020).

Analgesic Potential

Colpaert et al. (2004) and Deseure et al. (2002) studied the analgesic effects of structurally similar compounds. Understanding the mechanisms and efficacy of these compounds in pain management can lead to the development of new analgesics (Colpaert et al., 2004), (Deseure et al., 2002).

properties

IUPAC Name

[4-(4-fluoro-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O/c1-13-11-15(6-8-18(13)22)25-19-16-7-5-14(2)24-20(16)23-12-17(19)21(27)26-9-3-4-10-26/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDIMWHDLKUAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)C)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Fluoro-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

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